![molecular formula C7H5ClN2O B1416929 4-氯苯并[d]异噁唑-3-胺 CAS No. 868271-15-2](/img/structure/B1416929.png)

4-氯苯并[d]异噁唑-3-胺

描述

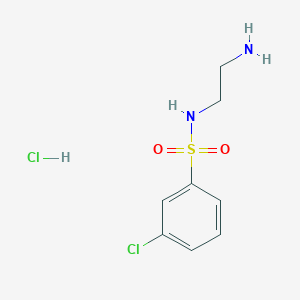

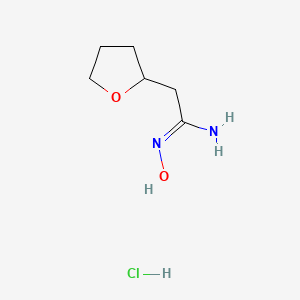

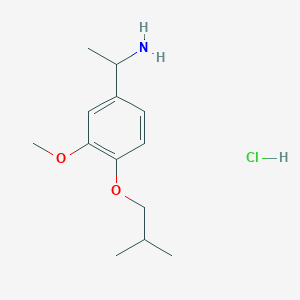

“4-Chlorobenzo[d]isoxazol-3-amine” is a chemical compound with the molecular formula C7H5ClN2O . It is used in various chemical reactions and has potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of isoxazole derivatives, including “4-Chlorobenzo[d]isoxazol-3-amine”, has been a topic of interest in recent years. Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The synthesis of these compounds often involves the use of aryl methyl ketones, enaminones, and benzo[d]isoxazol-3-amine as substrates .Molecular Structure Analysis

The molecular structure of “4-Chlorobenzo[d]isoxazol-3-amine” consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The exact mass of the molecule is 168.0090405 g/mol .Chemical Reactions Analysis

“4-Chlorobenzo[d]isoxazol-3-amine” can participate in various chemical reactions. For instance, it can be used as a substrate in a multicomponent [3+1+2] cascade annulation reaction . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chlorobenzo[d]isoxazol-3-amine” include a molecular weight of 168.58 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . It also has a topological polar surface area of 52 Ų .科学研究应用

药理学:乙酰胆碱酯酶抑制

4-氯苯并[d]异噁唑-3-胺: 作为乙酰胆碱酯酶抑制剂的潜力,乙酰胆碱酯酶抑制剂是治疗阿尔茨海默病早期阶段的常用策略 。该化合物抑制该酶的能力可能导致针对神经退行性疾病的新治疗剂的开发。

材料科学:杂环构建单元

在材料科学中,该化合物用作合成具有各种应用的杂环化合物的通用构建单元,包括具有特定电子或光学性质的聚合物和先进材料 。

化学合成:异噁唑衍生物

该化合物用于合成异噁唑衍生物,由于其生物学意义,它们在药物发现中具有价值。 无金属合成异噁唑路线对环保化学实践特别重要 。

生物学研究:抗菌活性

噁唑衍生物,包括4-氯苯并[d]异噁唑-3-胺等化合物,已广泛综述其广泛的生物活性,包括抗菌特性。 这使得它们对开发新的抗生素和抗真菌剂具有价值 。

环境科学:分析标准品

虽然没有直接报道4-氯苯并[d]异噁唑-3-胺的具体环境应用,但此类化合物通常用作环境采样和污染物分析中的分析标准品和参考物质 。

生物化学:酶相互作用研究

在生物化学中,4-氯苯并[d]异噁唑-3-胺可用于研究酶相互作用,尤其是在酶抑制的背景下,这对于理解代谢途径和设计药物至关重要 。

作用机制

Target of Action

Oxazole derivatives, to which this compound belongs, have been known to interact with a wide spectrum of biological targets .

Mode of Action

Oxazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses .

Biochemical Pathways

Oxazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Oxazole derivatives have been associated with a variety of biological activities .

未来方向

The future directions for “4-Chlorobenzo[d]isoxazol-3-amine” and its derivatives are promising. They are gaining attention in the field of medicinal chemistry due to their increasing importance . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules, including “4-Chlorobenzo[d]isoxazol-3-amine”, is highly desirable to accelerate the drug discovery programme .

属性

IUPAC Name |

4-chloro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRBIDHQEMTPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655568 | |

| Record name | 4-Chloro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868271-15-2 | |

| Record name | 4-Chloro-1,2-benzoxazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)

![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)

![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)

![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)

![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)